G-Protein Binding Affinity: GTP vs. GTPγS vs. GMP-PNP
In a systematic comparison of nucleoside 5′-triphosphates (NTPs), nucleoside 5′-[γ-thio]triphosphates (NTPγSs), and nucleoside 5′-[β,γ-imido]triphosphates (NppNHps) for Gi, Gs, and adenylyl cyclase (AC) binding, NTPγSs (including GTPγS) exhibited up to 26,000-fold higher affinity for G-proteins than the corresponding natural NTPs (including GTP) and NppNHps (including GMP-PNP) [1]. GTP, GTPγS, and GppNHp showed much higher selectivity for G-proteins relative to AC than all other purine and pyrimidine nucleotides tested [1]. This class-level finding establishes that GTP sodium salt, as the natural hydrolyzable NTP, occupies a unique affinity window — substantially lower G-protein binding than the hydrolysis-resistant GTPγS, but with the critical capability of supporting complete GTPase cycling (binding → hydrolysis → GDP release) that is absent with non-hydrolyzable analogs.
| Evidence Dimension | G-protein binding affinity (fold-difference between NTPγS class and NTP class) |
|---|---|
| Target Compound Data | GTP (NTP class): baseline affinity for Gi/Gs G-proteins |
| Comparator Or Baseline | GTPγS (NTPγS class): up to 26,000-fold higher affinity for G-proteins than NTPs; GppNHp (NppNHp class): affinity comparable to NTPs |
| Quantified Difference | NTPγSs (including GTPγS) exhibit up to 26,000-fold higher affinity for G-proteins than NTPs (including GTP) and NppNHps (including GMP-PNP) |
| Conditions | Competition binding experiments using Gi, Gs, and AC preparations; systematic comparison of purine and pyrimidine NTPs, NTPγSs, and NppNHps |
Why This Matters
Procurement of GTP sodium salt is essential when the experimental design requires reversible, hydrolysis-dependent G-protein activation rather than the irreversible, locked-active state induced by GTPγS.
- [1] Gille, A. et al. (2005) 'Differential interactions of G-proteins and adenylyl cyclase with nucleoside 5′-triphosphates, nucleoside 5′-[γ-thio]triphosphates and nucleoside 5′-[β,γ-imido]triphosphates', Biochemical and Biophysical Research Communications, 338(2), pp. 924–933. View Source
